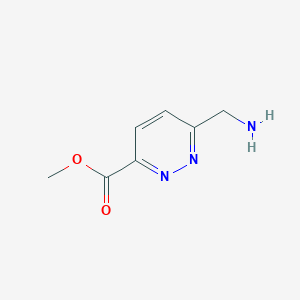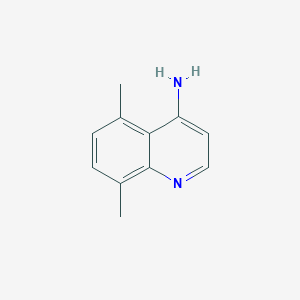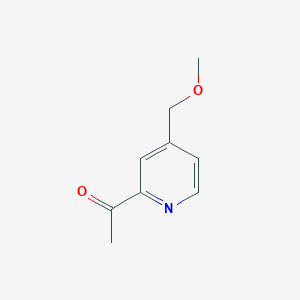![molecular formula C8H8F2N2 B11917004 3-(Difluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B11917004.png)
3-(Difluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole is a complex organic compound that features a unique cyclopropane and pyrazole fused ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole typically involves multiple steps, starting from readily available precursors. One common approach involves the halogenation of a pyrazole derivative followed by difluoromethylation. For instance, starting with 1,3-dimethylpyrazole, halogenation can be achieved using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator . Subsequent reactions with difluoromethylating agents yield the desired difluoromethylated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of novel agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole involves its interaction with specific molecular targets. For instance, in its role as an antifungal agent, it may inhibit the synthesis of essential fungal cell wall components, leading to cell lysis and death . The difluoromethyl group is crucial for its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Fluxapyroxad: A similar compound with a difluoromethyl group, used as a fungicide.
Bixafen: Another fungicide with a difluoromethyl group, known for its broad-spectrum activity.
Uniqueness
3-(Difluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its structural complexity allows for diverse functionalization, making it a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H8F2N2 |
|---|---|
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
9-(difluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene |
InChI |
InChI=1S/C8H8F2N2/c9-8(10)7-6-4-1-3(4)2-5(6)11-12-7/h3-4,8H,1-2H2,(H,11,12) |
Clave InChI |
YJUSAQYDGVBHDZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1C3=C(C2)NN=C3C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,10-Dioxa-2-azaspiro[4.5]decane-1-thione](/img/structure/B11916928.png)




![7-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B11916972.png)



![Furo[2,3-b]quinoline](/img/structure/B11916999.png)
![Benzo[d]oxazol-2-ylboronic acid](/img/structure/B11917005.png)

![7-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917027.png)

